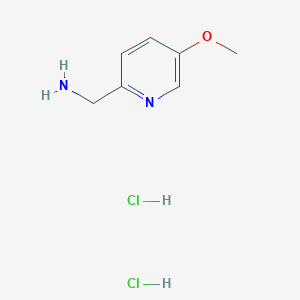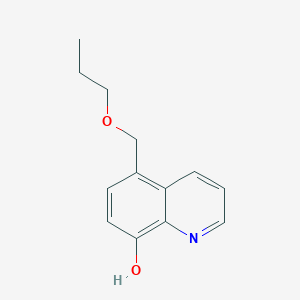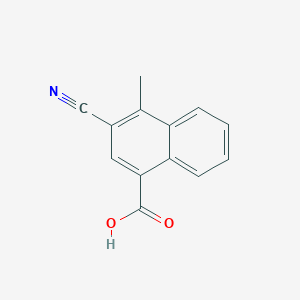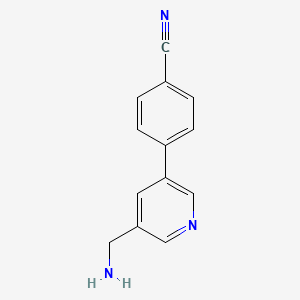
(5-Methoxypyridin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxypyridin-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 5-methoxypyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (5-Methoxypyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Chemistry: In chemistry, (5-Methoxypyridin-2-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds .
Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological molecules and their potential biological activities .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism of action of (5-Methoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (5-Methoxypyridin-2-yl)methanol
- (5-Methoxypyridin-2-yl)acetic acid
- (5-Methoxypyridin-2-yl)amine
Comparison: Compared to these similar compounds, (5-Methoxypyridin-2-yl)methanamine dihydrochloride is unique due to its specific functional group (methanamine) and its dihydrochloride salt form, which can influence its solubility, reactivity, and biological activity .
Properties
CAS No. |
1956322-69-2 |
|---|---|
Molecular Formula |
C7H12Cl2N2O |
Molecular Weight |
211.09 g/mol |
IUPAC Name |
(5-methoxypyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-6(4-8)9-5-7;;/h2-3,5H,4,8H2,1H3;2*1H |
InChI Key |
AIUMMIOUERUMBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)



![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)

![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)



![1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-](/img/structure/B11891422.png)

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11891432.png)
